1-[3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]-4-phenylpiperidine-4-carboxylic acid
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Overview
Description
1-[3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]-4-phenylpiperidine-4-carboxylic acid is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique structure that combines a coumarin moiety with a piperidine ring, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]-4-phenylpiperidine-4-carboxylic acid typically involves multiple steps. The reaction conditions often require the use of dry solvents, anhydrous potassium carbonate, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are also increasingly being adopted in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1-[3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]-4-phenylpiperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the carbonyl groups may produce alcohols .
Scientific Research Applications
1-[3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]-4-phenylpiperidine-4-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-[3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]-4-phenylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The coumarin moiety is known to inhibit enzymes like DNA gyrase and topoisomerase, which are crucial for DNA replication and cell division . Additionally, the compound’s antioxidant properties may help in scavenging free radicals and reducing oxidative stress .
Comparison with Similar Compounds
Similar Compounds
N-[3-(7-Hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]-L-valine: Shares a similar coumarin structure but differs in the attached amino acid moiety.
Coumarinyl chalcones: Coumarin derivatives with chalcone structures, known for their antioxidant activities.
Uniqueness
1-[3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]-4-phenylpiperidine-4-carboxylic acid is unique due to its combination of a coumarin moiety with a piperidine ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .
Properties
Molecular Formula |
C25H25NO6 |
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Molecular Weight |
435.5 g/mol |
IUPAC Name |
1-[3-(7-hydroxy-4-methyl-2-oxochromen-3-yl)propanoyl]-4-phenylpiperidine-4-carboxylic acid |
InChI |
InChI=1S/C25H25NO6/c1-16-19-8-7-18(27)15-21(19)32-23(29)20(16)9-10-22(28)26-13-11-25(12-14-26,24(30)31)17-5-3-2-4-6-17/h2-8,15,27H,9-14H2,1H3,(H,30,31) |
InChI Key |
GVKSJVUKSXJIGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)O)CCC(=O)N3CCC(CC3)(C4=CC=CC=C4)C(=O)O |
Origin of Product |
United States |
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